2-Propionylthiophene

Description

Historical Context and Significance of Thiophene (B33073) Derivatives in Chemical Science

Thiophene, a sulfur-containing aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgchemicalbook.compageplace.de Its discovery was prompted by the observation that commercial benzene, when mixed with isatin (B1672199) and sulfuric acid, produced a blue dye called indophenin, a reaction that failed with pure, synthetically prepared benzene. wikipedia.orgchemicalbook.comsciensage.info This finding unveiled a new class of heterocyclic compounds with properties remarkably similar to benzene, a concept now known as bioisosterism. slideshare.net

Thiophene and its derivatives have since become foundational components in numerous areas of chemical science. Their structural resemblance to benzene allows them to act as substitutes in biologically active molecules, often leading to enhanced potency and selectivity. numberanalytics.comnih.gov This has made the thiophene nucleus a crucial pharmacophore in medicinal chemistry, integral to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. sciensage.infonih.govclinicalresearchnewsonline.comcognizancejournal.com Commercially available drugs containing the thiophene moiety include Tipepidine, Dorzolamide, and Tioconazole. nih.gov

Beyond pharmaceuticals, thiophene derivatives are pivotal in materials science. Their electronic properties have led to their use in the creation of conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). numberanalytics.comontosight.ainih.gov The versatility of thiophene chemistry, with its susceptibility to electrophilic substitution and other functionalization reactions, ensures its continued importance in both academic research and industrial applications. numberanalytics.comderpharmachemica.com

Overview of 2-Propionylthiophene (B81800) within the Thiophene Class

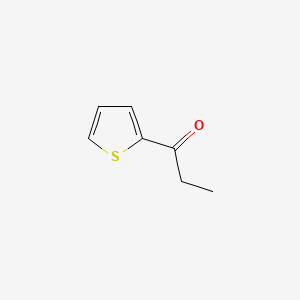

This compound, also known by names such as 1-(2-Thienyl)-1-propanone and Ethyl 2-Thienyl Ketone, is an aromatic ketone belonging to the thiophene family. ontosight.ainih.gov It consists of a thiophene ring substituted at the second position with a propionyl group. ontosight.ai This structural feature, combining an aromatic heterocycle with a ketone functional group, makes it a valuable intermediate in organic synthesis. chemimpex.com

The compound's reactivity is characteristic of both the thiophene ring and the attached acyl group. The thiophene ring is prone to further substitution, while the ketone can undergo various reactions, making this compound a versatile building block for more complex molecules. chemimpex.compatsnap.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com For instance, it serves as a key starting material in the preparation of the non-steroidal anti-inflammatory drug Tiaprofenic acid. patsnap.comgoogle.com

Recent research has also delved into the fine details of its molecular structure. Studies using microwave spectroscopy have investigated the planarity of the molecule, revealing that the ethyl group of the propionyl moiety is slightly tilted out of the plane of the thiophene ring. rsc.orglam-nguyen.de This non-planar structure exists in two stable conformations, syn and anti. rsc.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol ontosight.ainih.gov |

| CAS Number | 13679-75-9 nih.gov |

| Appearance | Colorless to pale yellow liquid chemimpex.comthegoodscentscompany.com |

| Boiling Point | 225-228 °C at 760 mmHg chemimpex.comthegoodscentscompany.com |

| Melting Point | 57.00 °C nih.gov |

| Density | ~1.13 g/cm³ chemimpex.com |

| Flash Point | 100 °C (212 °F) thegoodscentscompany.comaksci.com |

| Refractive Index | ~1.55 at 20 °C chemimpex.comthegoodscentscompany.com |

| Solubility | Soluble in water (1686 mg/L at 25 °C, est.) thegoodscentscompany.com |

Research Trajectories and Contemporary Challenges in this compound Studies

Contemporary research on this compound and its derivatives continues to expand across multiple scientific disciplines. In medicinal chemistry, it remains a crucial intermediate for synthesizing novel therapeutic agents. nih.govchemimpex.com The focus is on creating derivatives with enhanced biological activity and exploring their potential as inhibitors for various enzymes or as modulators for receptors. nih.gov

In materials science, the investigation into thiophene-based conductive materials remains a vibrant field. ontosight.aichemimpex.com Research is directed towards incorporating this compound into larger conjugated systems for applications in organic electronics, leveraging the inherent electronic properties of the thiophene ring. numberanalytics.comontosight.ai

A significant challenge in the study of this compound lies in understanding its precise three-dimensional structure and conformational dynamics. The question of its planarity has been a subject of both theoretical and experimental investigation. rsc.orgresearchgate.net Recent advanced spectroscopic studies have provided high-resolution data, confirming a non-planar structure and determining the rotational barriers of the methyl group. rsc.org These fundamental findings are crucial for accurately modeling its interactions in biological systems and its packing in solid-state materials.

Furthermore, optimizing synthetic routes to this compound and its derivatives is an ongoing effort. patsnap.comprepchem.com Research focuses on developing more efficient, selective, and sustainable synthetic methodologies, such as those employing novel catalysts or atom-economical reactions, to meet the demands of both laboratory-scale research and industrial production. google.commdpi.com For example, methods for the regioselective synthesis of substituted thiophenes from acyclic precursors are being actively developed. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZQZZWAMAHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159933 | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

107.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-75-9 | |

| Record name | 1-(2-Thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 2 Propionylthiophene and Its Derivatives

Friedel-Crafts Acylation of Thiophene (B33073) for 2-Propionylthiophene (B81800) Synthesis

The Friedel-Crafts acylation of thiophene is a classic example of an electrophilic aromatic substitution reaction. Thiophene is significantly more reactive than benzene (B151609) in such reactions, which allows for the use of milder reaction conditions. csjmu.ac.inuomus.edu.iq The primary product of this reaction is the 2-acyl derivative, owing to the electronic properties of the thiophene ring. csjmu.ac.instackexchange.com

Regioselectivity Mechanisms in Thiophene Acylation

The preferential acylation of thiophene at the C2 position is a well-established phenomenon governed by the electronic structure of the thiophene ring. csjmu.ac.instackexchange.com

Electrophilic attack at the C2 (or C5) position of the thiophene ring leads to a more stable carbocation intermediate compared to attack at the C3 (or C4) position. csjmu.ac.instackexchange.com This increased stability is attributed to the greater number of resonance structures that can be drawn for the C2-attack intermediate, which delocalize the positive charge more effectively. csjmu.ac.instackexchange.com Specifically, attack at the C2 position allows for three resonance contributors, whereas attack at the C3 position only allows for two. csjmu.ac.instackexchange.com The sulfur atom, with its lone pair of electrons, plays a crucial role in stabilizing the positive charge in the intermediate, particularly when the substitution occurs at the alpha-position. csjmu.ac.inuobasrah.edu.iq The extra stabilization of thiophene's aromaticity is also attributed to the expansion of sulfur's valence shell using its d-orbitals. uobasrah.edu.iq

While C2 acylation is heavily favored, the regioselectivity of the Friedel-Crafts acylation of thiophene can be influenced by reaction conditions such as the choice of catalyst and solvent. chemcess.com For instance, in the acylation of substituted thiophenes, the solvent can play a significant role in determining the ratio of isomeric products. Studies on the acylation of 2-methylthiophene (B1210033) with methylsuccinic anhydride (B1165640) have shown that using nitrobenzene (B124822) as a solvent favors one isomer, while dichloromethane (B109758) favors another. However, for unsubstituted thiophene, the formation of the 2-acyl product is generally predominant. stackexchange.com Higher reaction temperatures can sometimes lead to a decrease in selectivity for 2-acetylthiophene (B1664040) and an increase in the formation of the 3-acetylthiophene (B72516) byproduct. tsijournals.com

Resonance Stabilization of Intermediates at C2/C5 Positions

Catalytic Systems in Friedel-Crafts Acylation

A variety of Lewis and Brønsted acid catalysts have been employed for the Friedel-Crafts acylation of thiophene. The choice of catalyst is critical as it influences reaction efficiency and can help to avoid undesirable side reactions. chemcess.comgoogle.com

| Catalyst | Acylating Agent | Solvent | Observations |

| SnCl₄ | Acyl halides | Benzene, Carbon disulfide | Promotes the acetylation of thiophene to give 2-acetylthiophene. uomus.edu.iqwikipedia.org Can be used in catalytic amounts, but sometimes stoichiometric amounts are required. google.comgoogle.com |

| ZnCl₂ | Acid anhydrides | - | An effective catalyst for the acylation of thiophene. chemcess.comgoogle.com |

| Phosphoric Acid | Acid anhydrides | Acetic acid | An efficient method for acylation, often giving high yields of the 2-acylthiophene. acs.orggoogle.comderpharmachemica.com Can be used in catalytic amounts. google.com |

| AlCl₃ | Acyl halides, Acid anhydrides | Carbon disulfide, Nitrobenzene | A common but highly active catalyst that can sometimes lead to decomposition of reactive heterocycles like thiophene. chemcess.comgoogle.com Often requires stoichiometric amounts. google.com |

| Zn(OTf)₂ | - | - | While not explicitly detailed for this compound, metal triflates like Y(OTf)₃ have been used for acylation of other heteroaromatics. beilstein-journals.orgresearchgate.net |

| Hβ Zeolite | Acetic anhydride | - | Shows excellent activity and selectivity for the synthesis of 2-acetylthiophene. tsijournals.comtsijournals.com |

Tin(IV) chloride (SnCl₄) is a commonly used Lewis acid catalyst that effectively promotes the acylation of thiophene with acyl halides, leading to the formation of 2-acetylthiophene. chemcess.comwikipedia.org While it can be more convenient than AlCl₃, it is sometimes necessary to use it in molecular quantities relative to the acyl halide. google.comgoogle.com

Zinc chloride (ZnCl₂) is another effective catalyst, particularly when acid anhydrides are used as the acylating agent. chemcess.comgoogle.com

Phosphoric acid is a strong protic acid that has been shown to be a highly efficient catalyst for the acylation of thiophene with acid anhydrides, often resulting in high yields of 2-acetylthiophene. acs.orggoogle.comderpharmachemica.com A key advantage is that it can be used in catalytic amounts, making the process more economical and environmentally friendly. google.com

Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst. chemcess.comgoogle.com However, its high reactivity can sometimes lead to undesirable side reactions and decomposition of the thiophene ring. chemcess.comgoogle.com It typically needs to be used in at least stoichiometric amounts because it forms a stable complex with the resulting ketone product. chemcess.comgoogle.com

Zinc triflate (Zn(OTf)₂) and other metal triflates are also known to be effective catalysts for Friedel-Crafts reactions, although specific data for the propionylation of thiophene is less common. beilstein-journals.org Yttrium triflate (Y(OTf)₃) has been shown to be a highly regioselective catalyst for the acylation of other heteroaromatic compounds. researchgate.net

Acylating Agents

The choice of acylating agent is another crucial aspect of the synthesis of this compound. The two most common acylating agents are propionyl chloride and propionic anhydride. google.comgoogle.com

Propionic anhydride is frequently used in conjunction with catalysts like phosphoric acid or zinc chloride. chemcess.comgoogle.comoup.com The reaction with propionic anhydride often proceeds smoothly and gives good yields of the desired product.

Propionyl chloride is typically used with Lewis acid catalysts such as tin(IV) chloride or aluminum chloride. google.comgoogle.com It is a highly reactive acylating agent.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent can have a significant impact on the efficiency and selectivity of the Friedel-Crafts acylation. chemcess.com Non-polar solvents like carbon disulfide and dichloromethane are commonly used. chemcess.com In some cases, the solvent can influence the regioselectivity of the reaction, especially with substituted thiophenes. For instance, the acylation of phenanthrene (B1679779) in nitrobenzene yields mainly the 2- and 3-acyl isomers, whereas using the less polar dichloroethane as a solvent leads to the 9-acyl isomer as the primary product. chemcess.com For the acylation of thiophene itself, the choice of solvent can affect the reactivity of the system; for example, using nitrobenzene with AlCl₃ results in a homogeneous solution with reduced reactivity due to complex formation. chemcess.com

Alternative Synthetic Pathways to this compound Analogs

The synthesis of analogs of this compound can be achieved through various modern organic chemistry techniques that offer efficiency and structural diversity. These methods include one-pot multicomponent reactions, transition-metal-catalyzed cyclizations, and dehydrogenation processes to create unsaturated systems.

The general principle involves the reaction of an α-methylene ketone (or in this case, a precursor with an active methylene (B1212753) group like 2-(cyanomethyl)-benzimdazole), a cyano compound, and elemental sulfur, often in the presence of a base. researchgate.net This methodology allows for the creation of a diverse library of substituted thiophenes by varying the starting components. rsc.org

Copper catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. In the context of this compound, it can serve as a substrate in annulation reactions to build larger, fused, or poly-substituted ring systems. A notable example is the copper-catalyzed [3+3] annulation of saturated ketones with oxime acetates for the synthesis of polysubstituted pyridines. rsc.org

In this strategy, this compound acts as the saturated ketone component. The reaction is believed to proceed through the in situ generation of an enone intermediate from the ketone, facilitated by a TEMPO-assisted copper(II) catalyst. rsc.org This enone then undergoes a [3+3] type annulation with an imine or enamine species generated from the oxime acetate (B1210297) under copper(I) catalysis. rsc.org The resulting dihydropyridine (B1217469) intermediate is subsequently oxidized to the final pyridine (B92270) product. rsc.org This method demonstrates the utility of this compound as a building block, where its electron-donating heteroaromatic nature allows the reaction to proceed smoothly. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

| This compound | Oxime Acetate | Copper(II)/TEMPO, Copper(I) | Polysubstituted Pyridine | rsc.org |

Table 1: Example of a Copper-Catalyzed Annulation Reaction using this compound.

The conversion of saturated ketones into their corresponding α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis, as enones are versatile intermediates for a wide range of reactions. nih.govorganic-chemistry.org Palladium and copper-based catalytic systems are commonly employed for this dehydrogenation process, often using air or oxygen as the ultimate oxidant, which presents a green and atom-economical approach. organic-chemistry.orgpkusz.edu.cn

Specifically, this compound can be dehydrogenated by a Cu(II)/TEMPO system to generate the corresponding enone intermediate. scribd.com This process is a key step in cascade reactions, such as the previously mentioned copper-catalyzed synthesis of pyridines, where the in situ formed enone is trapped by another reactant. rsc.orgscribd.com Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, are also highly effective for the direct aerobic dehydrogenation of cyclic ketones to enones and can be applied to heterocyclic ketones. organic-chemistry.org These methods avoid the use of stoichiometric and often hazardous oxidizing agents. organic-chemistry.org The reaction typically proceeds via the formation of a metal-enolate followed by β-hydride elimination. organic-chemistry.org

Copper-Catalyzed Annulation Reactions Involving this compound as a Substrate

Synthesis of Substituted this compound Derivatives

Direct functionalization of the this compound core is a primary strategy for creating a wide array of derivatives. Halogenation and alkylation reactions are key methods for introducing new substituents onto the thiophene ring, thereby modifying the compound's chemical and physical properties.

Halogenation, particularly bromination, is a common electrophilic substitution reaction for thiophenes. The bromine atom can be introduced onto the thiophene ring or at the α-position of the propionyl side chain, depending on the reaction conditions.

Ring Bromination : The kinetics of thiophene bromination show that substitution typically occurs at the 5-position if the 2-position is already substituted. For instance, the reaction of 2-bromothiophene (B119243) with bromine yields 2,5-dibromothiophene.

Side-Chain Bromination (α-Bromination) : The synthesis of α-bromo-2-propionylthiophene is a crucial step in the preparation of various pharmacologically active molecules. patsnap.comgoogle.com This reaction is typically achieved by treating this compound with bromine in a suitable solvent. prepchem.commit.edu For example, an ice-cold solution of this compound in carbon tetrachloride can be treated with bromine to yield 2-(2-bromopropionyl)thiophene. prepchem.com Similarly, using methylene chloride as a solvent and cooling to 0-5°C is also effective for the α-bromination of both this compound and its ring-substituted derivatives like 5-chloro-2-propionylthiophene. google.comgoogle.com In some procedures, a catalyst such as anhydrous aluminum trichloride (B1173362) is added to facilitate the reaction. patsnap.comgoogle.com

| Starting Material | Reagent | Solvent | Product | Ref |

| This compound | Bromine | Carbon Tetrachloride | 2-(2-Bromopropionyl)thiophene | prepchem.com |

| 5-Chloro-2-propionylthiophene | Bromine | Methylene Chloride | α-Bromo-5-chloro-2-propionylthiophene | google.comgoogle.com |

| This compound | Bromine | Refined Ether | α-Bromo-2-propionylthiophene | patsnap.comgoogle.com |

Table 2: Examples of Bromination Reactions of this compound and its Derivatives.

Beyond halogenation, other functional groups can be introduced onto the thiophene ring of this compound to generate diverse derivatives.

Chlorination : The thiophene ring can be chlorinated using sulfuryl chloride in the presence of a Lewis acid like aluminum chloride. For example, treating this compound with sulfuryl chloride in chloroform (B151607) yields 4-chloro-2-propionylthiophene. google.comgoogle.com

Arylation : Direct C-H arylation offers an efficient way to form carbon-carbon bonds. A ligand-less palladium-catalyzed reaction can be used to arylate this compound at the 5-position. Using a palladium catalyst and a base like potassium acetate in a solvent such as DMAc, this compound can be coupled with various aryl bromides to produce 5-aryl-2-propionylthiophene derivatives in good yields. researchgate.net

Acylation : Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings. The acylation of thiophene itself with propionic anhydride in the presence of catalysts like phosphoric acid and phosphorus pentoxide is a direct route to synthesize this compound. patsnap.com This principle can be extended to introduce other acyl groups or to functionalize already substituted thiophenes.

| Reaction Type | Reagents | Product Example | Ref |

| Chlorination | Sulfuryl Chloride, AlCl₃ | 4-Chloro-2-propionylthiophene | google.comgoogle.com |

| 5-Arylation | Aryl Bromide, Pd Catalyst, KOAc | 1-[5-(Pyridin-3-yl)thiophen-2-yl]propan-1-one | researchgate.net |

| Acylation | Propionic Anhydride, H₃PO₄, P₂O₅ | This compound | patsnap.com |

Table 3: Functionalization Reactions on the Thiophene Ring.

Synthesis of Propionylthiophene Derivatives for Specific Applications (e.g., Tiaprofenic Acid Precursors)

The synthesis of derivatives of this compound is crucial, particularly for their role as intermediates in the production of pharmacologically active molecules. A prominent example is the synthesis of precursors for Tiaprofenic Acid, a non-steroidal anti-inflammatory drug (NSAID). patsnap.comgoogle.com The chemical structure of Tiaprofenic Acid is 5-benzoyl-α-methyl-2-thiopheneacetic acid. google.com

A common industrial route to Tiaprofenic Acid begins with this compound itself, which is synthesized by the acylation of thiophene. google.com From this compound, a key derivative, α-bromo-2-propionylthiophene, is prepared through bromination. This halogenated intermediate is a critical building block for constructing the final Tiaprofenic Acid molecule.

One patented method outlines a clear, multi-step synthesis starting from thiophene. patsnap.comgoogle.com The initial step involves the Friedel-Crafts acylation of thiophene with propionic anhydride to yield this compound. google.com This product is then brominated at the alpha position of the propionyl group. The resulting α-bromo-2-propionylthiophene undergoes further reactions, including ketal formation, rearrangement, and another Friedel-Crafts reaction with benzoyl chloride, ultimately leading to Tiaprofenic Acid. patsnap.comgoogle.com

The following table summarizes a typical synthesis sequence for key Tiaprofenic Acid precursors starting from thiophene.

Table 1: Synthesis of Tiaprofenic Acid Precursors

| Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Thiophene, Propionic anhydride | Vanadium Pentoxide, Phosphoric acid | This compound | 96.8% | google.com |

| 2 | This compound, Bromine | Anhydrous Aluminium Chloride | α-Bromo-2-propionylthiophene | High | patsnap.comgoogle.com |

| 3 | α-Bromo-2-propionylthiophene, Ethylene glycol | p-Toluenesulfonic acid | Brominated ketal product | 99.3% | patsnap.com |

Another approach to a key intermediate, alpha-methyl-2-thiopheneacetic acid, utilizes a Grignard reagent. tsijournals.com This method involves reacting 2-thienylmagnesiumbromide with sodium-2-bromopropionate, followed by acidification. tsijournals.com While this route bypasses this compound directly, it underscores the importance of substituted thiophenes in the synthesis of this class of pharmaceuticals.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable industrial processes, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds like this compound. nih.govbeilstein-journals.org The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency through innovative solvent and catalyst strategies. nih.gov

Solvent-Free and Ionic Liquid-Based Methodologies

A significant advancement in green synthesis is the reduction or elimination of volatile and often toxic organic solvents.

Solvent-Free Synthesis: The initial synthesis of this compound from thiophene and propionic anhydride can be performed under conditions that are effectively solvent-free. google.com In this process, the reactants themselves act as the reaction medium, with only a catalytic amount of phosphoric acid and vanadium pentoxide required. google.com This approach simplifies work-up procedures, reduces solvent waste, and lowers the environmental impact of the process. The direct distillation of the product further enhances the green credentials of this method. google.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green alternatives to conventional solvents due to their negligible vapor pressure, high thermal stability, and tunable solubility properties. harvard.edursc.org In the context of this compound synthesis, ILs can serve dual roles as both the solvent and the catalyst. rsc.org For instance, Brønsted acidic ionic liquids can catalyze Friedel-Crafts acylation reactions, similar to the one used to produce this compound, while providing a non-volatile reaction medium. rsc.org The use of ILs can facilitate product separation and allow for the recycling of the catalyst-solvent system, aligning with the principles of atom economy and waste reduction. rsc.org Research into diarylethene-based ionic liquids has also highlighted the unique solvent effects these compounds can have on reactions involving thiophene derivatives. mdpi.com Furthermore, methodologies for the solvent-free synthesis of the ionic liquids themselves are being developed, adding another layer of sustainability to their lifecycle. chemmethod.comrsc.org

Catalyst Design for Sustainable Synthesis

The design of catalysts is a cornerstone of green chemistry, aiming for high efficiency, selectivity, and the use of environmentally benign materials. riken.jp

In the conventional synthesis of this compound and its derivatives, catalysts such as vanadium pentoxide, phosphoric acid, and aluminum chloride are employed. google.com While effective, some of these traditional Lewis acids present challenges related to toxicity, moisture sensitivity, and the generation of stoichiometric waste during work-up.

Sustainable catalyst design focuses on several key areas applicable to this compound synthesis:

Use of Abundant, Low-Toxicity Metals: There is a move towards replacing traditional catalysts with those based on more earth-abundant and less toxic metals. Titanium, for example, is an attractive alternative as it is inexpensive, has low toxicity, and is biocompatible. rsc.org Titanium-based catalysts are being explored for various fine chemical syntheses and could offer a greener route for the acylation and subsequent functionalization of thiophenes. rsc.org

Heterogeneous Catalysis: Developing solid, heterogeneous catalysts is a major goal of green chemistry. tue.nl Unlike the homogeneous catalysts often used in Friedel-Crafts reactions, heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their straightforward recovery and reuse. This minimizes catalyst leaching into the product and reduces waste. Research into creating catalysts from waste materials or supporting metal nanoparticles on substrates like alumina (B75360) or carbon represents a frontier in sustainable catalyst development. mdpi.com

Catalysis for CO2 Utilization: Advanced research is exploring catalysts, often iron-based, for the direct hydrogenation of CO2 to produce chemicals. frontiersin.org While not yet applied directly to this compound, this technology points towards a future where waste CO2 could be a feedstock for producing the building blocks of more complex molecules.

By integrating these green chemistry approaches, the synthesis of this compound and its valuable derivatives can be made more efficient, economical, and environmentally sustainable.

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Propionylthiophene

Conformational Studies of 2-Propionylthiophene (B81800)

The flexibility of the propionyl side chain in this compound gives rise to distinct conformational isomers, the stability and geometry of which are dictated by subtle electronic and steric interactions.

This compound exists as two primary conformers, designated as syn-Cs and anti-Cs. This isomerism arises from the rotation around the C2–C(O) bond, leading to different orientations of the carbonyl group relative to the sulfur atom in the thiophene (B33073) ring. In the syn conformer, the carbonyl oxygen is oriented toward the sulfur atom, while in the anti conformer, it points away.

A significant point of investigation has been the planarity of these conformers. While theoretical calculations at the MP2 level of theory suggest that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane for both syn and anti conformers, other methods have indicated a planar structure. rsc.org Microwave spectroscopy studies have been pivotal in resolving this ambiguity, identifying both syn and anti conformers in the gas phase. rsc.org The experimental evidence, particularly from the analysis of inertial defects and isotopic substitution, has convincingly demonstrated a non-planar structure, with a small but definite tilt of the ethyl group out of the thiophene plane. rsc.orgresearchgate.net

Microwave spectroscopy has been an indispensable tool for the precise determination of the geometric parameters of the this compound conformers. By analyzing the rotational spectra, researchers have been able to extract highly accurate rotational and centrifugal distortion constants.

Table 1: Experimental Rotational and Quartic Centrifugal Distortion Constants for this compound Conformers

| Parameter | syn-Cs Conformer | anti-Cs Conformer |

| A (MHz) | 2598.7429(14) | 3608.2361(21) |

| B (MHz) | 910.15049(41) | 682.28182(41) |

| C (MHz) | 682.52183(38) | 579.59155(38) |

| ΔJ (kHz) | 0.0461(13) | 0.0391(16) |

| ΔJK (kHz) | -0.063(12) | 0.134(11) |

| ΔK (kHz) | 0.44(11) | -0.29(16) |

| δJ (kHz) | 0.0125(11) | 0.0094(11) |

| δK (kHz) | 0.141(38) | 0.158(38) |

Data sourced from Dindic et al. (2020). rsc.org

To unequivocally determine the geometry of the heavy atom framework (C, S, O), the rotational spectra of various isotopologues of this compound were measured. rsc.orgresearchgate.net By observing the spectra of species containing ¹³C and ³⁴S in their natural abundance, the precise coordinates of these atoms within the molecule were established. researchgate.net This isotopic substitution analysis provided the definitive experimental evidence for the non-planarity of the molecule, revealing a slight out-of-plane tilt of the ethyl group. rsc.orgresearchgate.net

Quantum chemical calculations have played a complementary and predictive role in the study of this compound. Calculations, particularly at the Møller–Plesset perturbation theory (MP2) level, have been employed to model the potential energy surface and predict the structures and relative energies of the conformers. rsc.orgresearchgate.netaip.org These theoretical models indicated the existence of the syn and anti conformers and provided initial geometries that were crucial for guiding the experimental spectroscopic search. rsc.org While there was a discrepancy with some methods regarding planarity, the MP2 calculations correctly predicted a non-planar structure for the ethyl group, a finding later confirmed by microwave spectroscopy. rsc.org

The rotational spectrum of this compound is further complicated by the internal rotation of the terminal methyl group of the propionyl chain. This internal motion leads to observable splittings in the rotational transitions. rsc.orgillinois.edu Analysis of these splittings allows for the determination of the energy barrier hindering this rotation. For the two conformers of this compound, these torsional barriers have been precisely determined. rsc.orgaip.org

Table 2: Torsional Barriers for the Internal Rotation of the Methyl Group in this compound

| Conformer | Torsional Barrier (cm-1) |

| syn-Cs | 806.94(54) |

| anti-Cs | 864.5(88) |

Data sourced from Dindic et al. (2020) and subsequent comparisons. rsc.orgaip.org

This detailed analysis of the internal rotation provides valuable information about the intramolecular forces that govern the conformational preferences and dynamics of the molecule.

Rotational and Quartic Centrifugal Distortion Constants

Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the protons on the thiophene ring typically appear in the aromatic region of the spectrum. The protons of the ethyl group (CH₂ and CH₃) exhibit characteristic shifts and splitting patterns due to spin-spin coupling. The methylene (B1212753) (CH₂) protons adjacent to the carbonyl group are deshielded and appear at a lower field than the methyl (CH₃) protons. The coupling between the methylene and methyl protons results in a quartet and a triplet, respectively. Studies on related thiophene derivatives have shown that the chemical shifts of thiophene protons can vary depending on the nature and position of substituents. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about each carbon atom in the molecule. nih.gov The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field, typically in the range of 190-220 ppm for ketones. libretexts.org The carbon atoms of the thiophene ring resonate in the aromatic region (around 125-150 ppm), with their specific shifts influenced by the propionyl substituent. libretexts.orgoregonstate.edu The methylene and methyl carbons of the propionyl group have characteristic shifts in the upfield region of the spectrum. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 7.6 - 7.8 | ~133 |

| Thiophene H4 | 7.1 - 7.3 | ~128 |

| Thiophene H5 | 7.5 - 7.7 | ~132 |

| Methylene (CH₂) | 2.9 - 3.1 (quartet) | ~32 |

| Methyl (CH₃) | 1.1 - 1.3 (triplet) | ~8 |

| Carbonyl (C=O) | - | ~192 |

| Thiophene C2 | - | ~144 |

| Thiophene C3 | - | ~133 |

| Thiophene C4 | - | ~128 |

| Thiophene C5 | - | ~132 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1660 - 1700 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H Bending (in-plane and out-of-plane) | 650 - 1300 |

Mass Spectrometry (MS) and Ultrahigh-Resolution Mass Spectrometry (UHRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound. Ultrahigh-resolution mass spectrometry (UHRMS) offers exceptionally high mass accuracy, enabling the unambiguous determination of elemental formulas. acs.org

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is particularly effective for the ionization of less polar compounds like thiophene derivatives. acs.orgresearchgate.net In APCI-MS, the analyte is ionized in the gas phase at atmospheric pressure, often leading to the formation of protonated molecules [M+H]⁺ or radical cations [M]⁺•. acs.orgnih.gov This technique has been successfully applied to the characterization of thiophene compounds in complex matrices like petroleum. acs.org

Trapped Ion Mobility Spectrometry (TIMS) is a high-resolution ion mobility technique that separates ions based on their size, shape, and charge. scielo.org.cochemrxiv.org When coupled with mass spectrometry, TIMS provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio. acs.orgacs.org This technique is valuable for the conformational analysis of molecules like this compound, which can exist in different spatial arrangements. rsc.org

The Collision Cross Section (CCS) is a measure of the effective area of an ion that it presents to a buffer gas in the gas phase. libretexts.orguci.edu It is directly related to the ion's size and shape. TIMS is capable of determining the CCS of ions with high precision. acs.orghmdb.ca For this compound, different conformers (e.g., syn- and anti- arotamers) would be expected to have slightly different CCS values, allowing for their potential separation and characterization by TIMS. rsc.org This information is crucial for understanding the steric hindrance and diffusion behavior of the molecule. acs.org Predicted CCS values for protonated this compound ([M+H]⁺) are around 129-131 Ų. hmdb.ca

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Ions

| Ion Adduct | Predicted CCS (Ų) | Predictor |

| [M+H]⁺ | 129.209 | DarkChem |

| [M-H]⁻ | 124.518 | DarkChem |

| [M+H]⁺ | 131.066 | DeepCCS |

| [M-H]⁻ | 128.913 | DeepCCS |

Data sourced from the Human Metabolome Database. hmdb.ca

Atmospheric Pressure Chemical Ionization (APCI) and Trapped Ion Mobility Spectrometry (TIMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. biomedpharmajournal.org In GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. nih.gov As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. For this compound, common fragment ions observed in the mass spectrum include those resulting from the loss of the ethyl group or the carbonyl group. nih.gov The most abundant peak in the mass spectrum of this compound is often the thienoyl cation at m/z 111. nih.gov

Interactive Data Table: Key Mass Spectral Peaks for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | 47.42 | [M]⁺ (Molecular Ion) |

| 111 | 99.99 | [M-C₂H₅]⁺ (Thienoyl cation) |

| 83 | 26.68 | [C₄H₃S]⁺ |

| 39 | 57.53 | [C₃H₃]⁺ |

Data sourced from the PubChem database. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. youtube.comglobalresearchonline.net The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. news-medical.net For a compound like this compound, which possesses a UV-absorbing thiophene ring, HPLC-UV is a particularly suitable method for its analysis.

The principle of separation in HPLC involves pumping a solvent mixture (the mobile phase) through a column containing an adsorbent material (the stationary phase) at high pressure. news-medical.net When a sample mixture is injected into the system, its components travel through the column at different rates depending on their physical and chemical interactions with the stationary and mobile phases. youtube.com The separated components then pass through a UV detector.

The UV detector measures the absorbance of light by the analyte at a specific wavelength. youtube.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell, allowing for quantitative analysis. news-medical.net The choice of wavelength is critical and is typically set at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For thiophene derivatives, UV detection is often performed at specific wavelengths suitable for these types of compounds. mdpi.com

Research findings have demonstrated the application of HPLC in the analysis of compounds structurally related to this compound. For instance, in the purification of factor Xia inhibitors, a derivative, methyl 5-propionylthiophene-2-carboxylate, was analyzed, showing a retention time of 6.95 minutes under specific preparative HPLC conditions. googleapis.com Similarly, the analysis of tert-butyl 5-propionylthiophene-3-carboxylate showed a retention time of 5.4 minutes on a YMC-Pack Pro analytical column. keio.ac.jp

The chromatographic conditions, including the type of stationary phase, mobile phase composition, and flow rate, are critical parameters that determine the retention time and separation efficiency. For the analysis of thiophenic compounds, reversed-phase HPLC is commonly employed. mdpi.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. globalresearchonline.netmdpi.com

The following tables present hypothetical yet representative data for the HPLC-UV analysis of this compound, based on typical conditions for similar compounds.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 2: Example Retention Data for this compound and Related Compounds

| Compound | Retention Time (minutes) |

| Thiophene | 3.2 |

| 2-Acetylthiophene (B1664040) | 4.5 |

| This compound | 5.8 |

| 2-Benzoylthiophene | 7.1 |

Note: The retention times in Table 2 are illustrative and can vary significantly depending on the exact HPLC conditions. shimadzu.com

The retention time of a compound is a key parameter for its identification in a given HPLC system. shimadzu.com It is influenced by factors such as the compound's polarity, the composition of the mobile phase, and the nature of the stationary phase. globalresearchonline.netmsu.edu In reversed-phase HPLC, less polar compounds have a stronger interaction with the stationary phase and thus exhibit longer retention times. The alkyl chain of the propionyl group in this compound makes it more nonpolar than 2-acetylthiophene, leading to a longer retention time under typical reversed-phase conditions.

Reactivity and Reaction Mechanisms of 2 Propionylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.com However, the presence of the propionyl group at the 2-position significantly influences this reactivity. The propionyl group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

The directing effect of the 2-propionyl group guides incoming electrophiles to specific positions on the ring, though the final position can depend on the reaction conditions and reagents used. For instance, in an aluminum chloride (AlCl₃) mediated bromination, regioselective substitution occurs, yielding the C4-bromo derivative. scholaris.ca In contrast, palladium-catalyzed direct arylation reactions have been shown to selectively form a new carbon-carbon bond at the C5 position of the thiophene ring. sci-hub.ru This highlights that while the propionyl group deactivates the ring, specific catalytic systems can achieve high regioselectivity at either the C4 or C5 position. Chlorination of 2-propionylthiophene (B81800) can be achieved using sulfuryl chloride to produce 4-chloro-2-propionylthiophene. google.com

Reactions of the Propionyl Side Chain

The propionyl side chain contains a reactive carbonyl group and acidic protons on the adjacent methylene (B1212753) (α-position) carbon, making it a hub for various chemical transformations.

The carbon atom adjacent to the carbonyl group, known as the alpha-position, is susceptible to halogenation. openstax.org This reaction, typically proceeding through an enol or enolate intermediate, can be achieved under various conditions. openstax.orgyoutube.com For this compound, this reaction is synthetically valuable for creating precursors for more complex molecules. The reaction can be carried out by treating this compound with bromine, sometimes in the presence of a catalyst like aluminum chloride or in a solvent such as methylene chloride, to yield the corresponding α-bromo derivative. google.comgoogle.comgoogle.com For example, dissolving 5-chloro-2-propionylthiophene in methylene chloride and adding bromine allows for the synthesis of α-bromo-5-chloro-2-propionylthiophene. google.com These α-bromo ketones are useful intermediates because the halogen is highly reactive towards nucleophilic substitution. libretexts.org

The carbonyl group of this compound can undergo condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, such as water. libretexts.orglabxchange.org Reactions with primary nitrogen nucleophiles, like primary amines, yield imines. wizeprep.com This process is typically catalyzed by acid and involves the initial formation of an unstable hemiaminal intermediate, which then dehydrates to form the carbon-nitrogen double bond of the imine. wizeprep.com Secondary amines react similarly to form enamines. wizeprep.com While specific examples for this compound with trimethyl orthoformate were not detailed in the surveyed literature, ketones generally react with orthoformates to form ketals, which serve as protecting groups for the carbonyl functionality.

Asymmetric hydroxymethylation is a specific type of aldol (B89426) reaction that introduces a hydroxymethyl (-CH₂OH) group to the α-position of a ketone, creating a chiral center. sci-hub.se This challenging transformation has been successfully applied to this compound. nih.gov Researchers have developed a highly enantioselective method using a chiral scandium complex as a catalyst in an aqueous micellar system. nih.govresearchgate.net This base-free approach allows this compound to react with a formaldehyde (B43269) source, yielding the desired α-(hydroxymethyl)-2-propionylthiophene with high enantioselectivity. nih.gov The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) or lithium dodecyl sulfate (LiDS) in water was found to be crucial for the reaction's success. nih.gov

Condensation Reactions (e.g., with Nitrogen Nucleophiles, Trimethyl Orthoformate)

Cascade Annulation and Cyclization Reactions Utilizing this compound

This compound is a valuable starting material in cascade reactions, where multiple bonds are formed in a single sequence to rapidly build molecular complexity. numberanalytics.com It has been employed in copper-catalyzed [3+3] annulation reactions with oxime acetates to construct substituted pyridine (B92270) rings. semanticscholar.orgscribd.com In these processes, the saturated ketone is converted in situ to an enone, which then undergoes a cascade annulation and oxidative aromatization. semanticscholar.org Furthermore, this compound serves as a key building block in the multi-step synthesis of complex heterocyclic systems, such as substituted hexahydrobenzo[f]thieno[c]quinolines, which are advanced intermediates for pharmacologically active molecules. scholaris.ca These syntheses can involve key cyclization steps like the Pictet-Spengler reaction. scholaris.ca

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reaction mechanisms that may be difficult to study experimentally. walshmedicalmedia.comopenaccessjournals.com Studies on this compound have addressed fundamental questions about its preferred conformation and structure. rsc.org Using quantum chemistry calculations at the MP2 level of theory, combined with microwave spectroscopy, researchers have determined that this compound exists as two stable conformers, syn- and anti-, which refer to the relative orientation of the carbonyl group and the sulfur atom of the thiophene ring. rsc.org

Advanced Applications and Research Frontiers of 2 Propionylthiophene

Applications in Medicinal Chemistry and Drug Discovery

The thiophene (B33073) ring is a significant scaffold in medicinal chemistry, recognized for its diverse biological activities. nih.govontosight.ai This has led to the exploration of thiophene derivatives, including 2-propionylthiophene (B81800), in the quest for new therapeutic agents.

Thiophene as a Privileged Pharmacophore

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Thiophene fits this description due to its structural and electronic properties. nih.govresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov Furthermore, the aromatic and hydrophobic nature of thiophene can improve membrane permeability. nih.gov

Thiophene's bioisosteric similarity to the phenyl ring allows it to be a suitable substitute in drug design, often leading to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov As a result, thiophene is a component of numerous approved drugs across various therapeutic areas, including anti-inflammatory, cardiovascular, and neurological agents. nih.govnih.gov In the United States, 26 drugs containing a thiophene nucleus have received FDA approval. nih.gov

This compound as an Intermediate in Drug Synthesis (e.g., Tiaprofenic Acid)

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Tiaprofenic Acid. google.compatsnap.com Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation. nih.govencyclopedia.pubresearchgate.net The synthesis of Tiaprofenic Acid often begins with thiophene, which is reacted with propionic anhydride (B1165640) to form this compound. google.com Subsequent chemical modifications, including bromination, ketal formation, rearrangement, and a Friedel-Crafts reaction with benzoyl chloride, ultimately yield Tiaprofenic Acid. google.compatsnap.com

Structure-Activity Relationship (SAR) Studies of Thiophene-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For thiophene-containing compounds, SAR studies have provided valuable insights for designing more potent and selective drugs. nih.govnih.gov

Key findings from SAR studies on thiophene derivatives include:

The position of substituents on the thiophene ring can significantly impact activity. For instance, in some series of compounds, 2-thienyl derivatives show greater potency than their 3-thienyl counterparts. tandfonline.com

The nature of the substituents is also critical. The presence of carboxylic acids, esters, amines, amides, and methyl or methoxy (B1213986) groups has been linked to the anti-inflammatory activity of thiophene derivatives. ontosight.ainih.govresearchgate.net

Electron-withdrawing groups at specific positions of an attached phenyl ring have been shown to be important for the anticancer activity of some thiophene derivatives. techscience.com

In certain antimicrobial thiophene derivatives, the ester group can affect activity due to hydrolysis in the microbial system. nih.gov

These studies highlight that no single, universal activity pattern exists for thiophene derivatives; the biological effects are highly dependent on the specific arrangement and nature of the functional groups. tandfonline.comtandfonline.com

Potential Biological Activities of Thiophene Derivatives

Thiophene derivatives have been extensively investigated and have demonstrated a wide spectrum of biological activities. encyclopedia.pubnih.govrsc.org These include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant properties. nih.govrsc.orgimpactfactor.orgmdpi.com

| Biological Activity | Description |

| Anticancer | Thiophene derivatives have shown the ability to inhibit the growth of various cancer cell lines. techscience.comimpactfactor.orgmdpi.com |

| Anti-inflammatory | Many thiophene-based compounds exhibit anti-inflammatory effects, often by inhibiting enzymes like COX and LOX. nih.govencyclopedia.pubresearchgate.net |

| Antimicrobial | Thiophene derivatives have demonstrated activity against a range of bacteria and fungi. journalwjarr.comnih.gov |

| Anticonvulsant | Certain thiophene derivatives have been identified as having potential anticonvulsant properties. rsc.org |

| Antioxidant | The ability of thiophene derivatives to scavenge free radicals contributes to their antioxidant activity. impactfactor.orgdergipark.org.trfarmaciajournal.commdpi.com |

Interaction with Biological Targets

The diverse biological effects of thiophene derivatives stem from their ability to interact with various biological targets, including enzymes, receptors, and proteins. nih.govontosight.ai

Enzymes: A primary mechanism for the anti-inflammatory action of many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govresearchgate.net Some thiophene derivatives have also been investigated as inhibitors of protein kinases, which are crucial in cancer cell proliferation. plos.org

Receptors: The planarity of the thiophene ring can facilitate the binding of these compounds to various receptors, contributing to their pharmacological effects. nih.gov

BRCA1 Protein: Theoretical modeling studies have explored the potential interaction between certain thiophene derivatives and the BRCA1 protein, which is associated with breast cancer. ccij-online.orgccij-online.org These studies suggest that some thiophene analogs could potentially act as inhibitors of BRCA1. ccij-online.org

Modulation of Cellular Pathways

Thiophene derivatives can exert their biological effects by modulating various cellular signaling pathways.

In the context of cancer, thiophene-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. plos.orgrsc.org This can be achieved through the regulation of key signaling pathways such as the AKT and MAPK pathways. rsc.orgrsc.org For instance, one novel thiophene derivative was found to induce apoptosis in neuroblastoma cells by regulating these specific pathways. rsc.org Another study demonstrated that a thiophene derivative could inflict cytotoxicity in human acute lymphoblastic leukemia cells via an intrinsic apoptotic pathway. plos.org Furthermore, some thiophene derivatives have been explored as dual inhibitors of the β-tubulin and Wnt/β-catenin pathways, which are critical in the development of gastrointestinal cancers. nih.gov

Role in Materials Science and Organic Electronics

Thiophene-based compounds are foundational to modern materials science, primarily due to their distinctive electronic characteristics and stability. rsc.orgijsr.net Derivatives of thiophene are integral to the advancement of organic electronic materials, including semiconductors, solar cells, and sensors. rsc.orgijsr.net The functionalization of the thiophene ring is a key strategy for tuning the physicochemical properties of these materials. thieme-connect.com

Synthesis of Advanced Poly(thiophene)s and Conductive Polymers

Polythiophenes (PTs) are a class of polymers derived from thiophene monomers and are known for their electrical conductivity upon doping. wikipedia.orgslideshare.net The conductivity arises from the delocalization of electrons along the conjugated polymer backbone. wikipedia.org The synthesis of advanced polythiophenes often involves the use of functionalized thiophene monomers to control the polymer's properties, such as solubility, processability, and electronic characteristics. nih.govcmu.edu

The properties of polythiophenes are highly dependent on the arrangement of the monomer units. For instance, regioregular head-to-tail (HT) coupled poly(3-alkylthiophenes) exhibit significantly higher conductivity compared to their regioirregular counterparts. wikipedia.orgcmu.edu The synthesis method, such as the McCullough method involving a Grignard metathesis, is crucial for achieving high regioregularity. nih.govcmu.edu Another common method is oxidative polymerization using iron(III) chloride (FeCl₃). nih.govcmu.edu

While the parent polythiophene is an insoluble solid, attaching functional groups like alkyl chains renders the resulting polymers soluble in organic solvents. wikipedia.org this compound, with its propionyl group, is a functionalized monomer that can be used in the synthesis of conductive polymers. ontosight.aigoogle.com The presence of the carbonyl group in the propionyl substituent can influence the polymer's final properties, including its electronic structure and intermolecular interactions, which are crucial for charge transport. The process of doping, which involves oxidation (p-doping) or reduction (n-doping), creates charge carriers (polarons and bipolarons) along the polymer chain, transforming the material into a conductor. wikipedia.orgdronacharya.info

Thiophene Derivatives in Organic Semiconductors and Light-Emitting Diodes

The unique electronic properties and structural versatility of thiophene derivatives make them essential components in organic electronics, particularly in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ijsr.net Fused-ring thiophene derivatives, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), have demonstrated high charge carrier mobilities and excellent environmental stability in OFETs. acs.org The introduction of alkyl groups onto the thiophene core can improve solubility, enabling solution-based processing of these semiconductors. acs.orgresearchgate.net

In the context of OLEDs, thiophene-based materials are used to create efficient light-emitting devices. wipo.int For example, heterojunction OLEDs have been fabricated using thiophene/phenylene co-oligomers like biphenyl-capped bithiophene (BP2T) and its cyano-substituted derivative (BP2T-CN). ingentaconnect.comnih.gov The functionalization with an electron-withdrawing cyano group transforms the material from a p-type to an n-type semiconductor, demonstrating how substituent groups dictate electronic behavior. ingentaconnect.comnih.gov Other research has focused on developing blue-emitting materials for OLEDs using complex thiophene derivatives. nih.gov

The performance of these devices is directly linked to the molecular design of the thiophene compounds. As a functionalized thiophene, this compound represents a building block whose electronic properties can be harnessed in the design of new organic semiconductors. The propionyl group can modify the energy levels (HOMO/LUMO) of the molecule, influencing charge injection and transport properties critical for device performance.

| Thiophene Derivative | Device Type | Key Research Finding | Reference |

|---|---|---|---|

| Mono-alkylated Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | OFET | Vapor-deposited thin films achieved mobilities as high as 2.5 cm² V⁻¹ s⁻¹. | acs.org |

| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | OFET | Exhibited good thermal stability over 290 °C, a key property for organic semiconductors. | researchgate.net |

| Star-shaped Dithienothiophene Dendrons | OFET | Solution-processed devices showed carrier mobilities up to 2.5 x 10⁻² cm²·V⁻¹·s⁻¹. | figshare.com |

| Biphenyl-capped Bithiophene (BP2T) and Cyano-substituted Derivative (BP2T-CN) | OLED | Cyano-group substitution transformed the material from p-type to n-type, enabling heterojunction devices. | nih.gov |

| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene | OLED | Used as an emissive layer, it achieved a maximum external quantum efficiency (EQE) of 3.51% for blue emission. | nih.gov |

Non-Covalent Interactions and Structural Design in Thiophene-Based Materials

The performance of thiophene-based materials in electronic devices is profoundly influenced by the solid-state ordering and packing of the molecules, which are governed by non-covalent interactions. rsc.orgacs.org These interactions, though weaker than covalent bonds, are crucial in dictating the supramolecular architecture. thieme-connect.com Quantum chemical studies on thiophene clusters have identified several key non-covalent interactions: π-π stacking, C-H···π hydrogen bonding, C-H···S hydrogen bonding, C···S interactions, S···S bonding, and H···H bonding. researchgate.net

These interactions can be tuned by introducing specific functional groups to the thiophene ring. rsc.org For instance, incorporating hydrogen and halogen bond donor groups can enhance intermolecular forces, providing a powerful tool for crystal engineering and the design of advanced functional materials. rsc.org In thiophene-phenylene copolymers, non-covalent intramolecular interactions can be leveraged to control the main-chain conformation, directly impacting charge transport properties. acs.org

The propionyl group of this compound, which contains a carbonyl functional group (C=O), can participate in specific and directional non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This capability makes it a valuable component in the rational design of thiophene-based materials where precise control over the supramolecular structure is required to optimize electronic properties.

Other Specialized Applications

Beyond materials science, this compound serves as a valuable molecule in other specialized fields, notably in the food industry and as a precursor in the synthesis of more complex chemicals. chemimpex.com

Flavoring Agent in Food Science

This compound is recognized for its distinct aromatic properties and is used as a flavoring agent in the food and fragrance industries. chemimpex.comnih.gov It imparts warm, nutty, and toasted scent profiles. chemimpex.com Research into the flavor of savory soy sauce identified this compound as one of the compounds contributing a "cooked meat-like" aroma, showing a significant positive correlation with sensory properties. changwon.ac.kr It has also been identified as a volatile component in coffee. nih.govthegoodscentscompany.com Its application enhances the sensory experience of various food products. chemimpex.com

| Property | Description | Reference |

|---|---|---|

| Aroma Profile | Warm, nutty, toasted, cooked meat-like, caramel, coffee. | chemimpex.comchangwon.ac.krthegoodscentscompany.com |

| Natural Occurrence | Reported in Coffea arabica (coffee). | nih.gov |

| Industrial Use | Flavoring agent in food products; fragrance component in perfumes. | chemimpex.comgoogle.com |

Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, serving as a building block for producing pharmaceuticals and agrochemicals. chemimpex.comzenfoldst.com Its reactivity and stability are appreciated by chemists for developing new materials. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-propionylthiophene?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of thiophene with propionyl chloride under controlled catalytic conditions (e.g., AlCl₃). Post-synthesis characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹). For structural validation, X-ray crystallography or rotational spectroscopy (microwave) is recommended to resolve bond lengths and angles .

Q. How does the electronic structure of this compound influence its reactivity in organic reactions?

- Methodological Answer : The electron-withdrawing propionyl group at the 2-position of the thiophene ring creates a polarized system, directing electrophilic substitution to the 5-position. Computational methods (e.g., density functional theory, DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation includes monitoring regioselectivity in halogenation or nitration reactions via NMR or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation or skin contact due to potential irritancy. Store in a cool, dry environment away from oxidizers. Toxicity data are limited; treat as a hazardous compound and follow institutional safety guidelines .

Advanced Research Questions

Q. How can conflicting computational and experimental data on the planarity of this compound be resolved?

- Methodological Answer : Discrepancies arise from theoretical methods (e.g., MP2 vs. DFT) predicting ethyl group planarity. Microwave spectroscopy (rotational constants: A, B, C) and isotopic substitution experiments confirm a non-planar geometry with a tilt angle of ~3° for the ethyl group . To reconcile data, use high-level coupled-cluster theory (CCSD(T)) with anharmonic corrections and compare with experimental inertial defects (ΔI ≈ −0.3 uŲ) .

Q. What experimental strategies distinguish syn- and anti-conformers of this compound?

- Methodological Answer : Microwave spectroscopy resolves conformers via distinct rotational constants (syn: A = 2032 MHz, B = 1005 MHz; anti: A = 2018 MHz, B = 1012 MHz). Internal rotation splittings from the terminal methyl group yield torsional barriers: 806.94(54) cm⁻¹ (syn) vs. 864.5(88) cm⁻¹ (anti). Low-temperature matrix isolation IR spectroscopy can also differentiate conformers based on carbonyl vibrational modes .

Q. How do solvent effects and temperature influence the conformational equilibrium of this compound?

- Methodological Answer : Polar solvents stabilize the anti-conformer due to dipole-dipole interactions. Variable-temperature NMR (VT-NMR) in CDCl₃ or DMSO-d₆ can quantify equilibrium constants (Keq) via van’t Hoff analysis. Computational solvation models (e.g., COSMO-RS) predict solvent-dependent energy barriers for conformational interconversion .

Q. What are the challenges in modeling non-covalent interactions of this compound with biological targets?

- Methodological Answer : The thiophene ring’s aromaticity and propionyl group’s flexibility complicate docking studies. Use molecular dynamics (MD) simulations with explicit solvent models to capture conformational sampling. Pair with isothermal titration calorimetry (ITC) to validate binding thermodynamics. For π-π stacking interactions, benchmark against crystallographic data of co-crystals .

Data Contradiction Analysis

Q. Why do quantum chemical calculations at different levels of theory yield conflicting results for this compound’s geometry?

- Methodological Answer : MP2 overestimates electron correlation effects, leading to planar geometries, while hybrid functionals (e.g., B3LYP) neglect dispersion forces critical for non-planar structures. Use DLPNO-CCSD(T)/cc-pVTZ benchmarks to calibrate methods. Experimental validation via rotational constants (e.g., Bexp = 1005 MHz vs. Bcalc = 1010 MHz) identifies optimal theoretical approaches .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.